ethyl (Z)-3-(6-pyrrolidin-1-ylpyridin-3-yl)prop-2-enoate
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Overview
Description
Ethyl 3-[6-(1-pyrrolidinyl)-3-pyridyl]acrylate is a chemical compound with the molecular formula C14H18N2O2 and a molecular weight of 246.30 g/mol . This compound is primarily used in proteomics research and has gained attention due to its unique structure, which includes both pyridine and pyrrolidine rings .
Preparation Methods
The synthesis of Ethyl 3-[6-(1-pyrrolidinyl)-3-pyridyl]acrylate typically involves the reaction of 3-pyridylacrylic acid with pyrrolidine in the presence of ethyl chloroformate . The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane. The reaction is carried out at room temperature and monitored using thin-layer chromatography (TLC) to ensure completion .
Chemical Reactions Analysis
Ethyl 3-[6-(1-pyrrolidinyl)-3-pyridyl]acrylate undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Ethyl 3-[6-(1-pyrrolidinyl)-3-pyridyl]acrylate has several scientific research applications:
Mechanism of Action
The mechanism of action of Ethyl 3-[6-(1-pyrrolidinyl)-3-pyridyl]acrylate involves its interaction with specific molecular targets, such as enzymes and receptors . The pyridine and pyrrolidine rings play a crucial role in binding to these targets, thereby modulating their activity . The exact pathways involved are still under investigation, but it is believed that the compound can influence various biochemical processes .
Comparison with Similar Compounds
Ethyl 3-[6-(1-pyrrolidinyl)-3-pyridyl]acrylate can be compared with similar compounds such as:
Indole derivatives: These compounds also contain heterocyclic rings and are known for their biological activity.
Spiroindole and spirooxindole derivatives: These compounds have spirocyclic structures and are used in drug design due to their bioactivity.
The uniqueness of Ethyl 3-[6-(1-pyrrolidinyl)-3-pyridyl]acrylate lies in its specific combination of pyridine and pyrrolidine rings, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C14H18N2O2 |
---|---|
Molecular Weight |
246.30 g/mol |
IUPAC Name |
ethyl (Z)-3-(6-pyrrolidin-1-ylpyridin-3-yl)prop-2-enoate |
InChI |
InChI=1S/C14H18N2O2/c1-2-18-14(17)8-6-12-5-7-13(15-11-12)16-9-3-4-10-16/h5-8,11H,2-4,9-10H2,1H3/b8-6- |
InChI Key |
SHNSYRIPSIMQJU-VURMDHGXSA-N |
Isomeric SMILES |
CCOC(=O)/C=C\C1=CN=C(C=C1)N2CCCC2 |
Canonical SMILES |
CCOC(=O)C=CC1=CN=C(C=C1)N2CCCC2 |
Origin of Product |
United States |
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